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Compound Name: Ervogastat

Cat. No.: B10831021 Get Quote

Ervogastat Research Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address potential conflicting or nuanced data in the Ervogastat research literature.

The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: Why did Ervogastat monotherapy not meet the primary endpoint in the Phase 2 MIRNA

trial for MASH?

A: In the Phase 2 MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) trial,

Ervogastat monotherapy at various doses did not meet the composite primary endpoint of

either MASH resolution without worsening of fibrosis or an improvement in fibrosis by at least

one stage without worsening of MASH.[1] While all experimental groups, including

monotherapy, showed greater effects on MASH resolution alone compared to placebo, the

combination therapy with the acetyl-CoA carboxylase (ACC) inhibitor Clesacostat was required

to meet the composite primary endpoint.[1] This suggests a potential synergistic effect is

needed to achieve a more robust histological improvement in both MASH resolution and

fibrosis in the patient population studied.

Q2: What is the clinical significance of the undesirable lipid profile observed with the

Ervogastat and Clesacostat combination therapy?
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A: The combination of Ervogastat and Clesacostat was associated with a "likely undesirable

fasting lipid and apolipoprotein profile".[1][2] This is a known mechanistic consequence of ACC

inhibitors like Clesacostat, which can lead to increased circulating triglycerides.[1] The co-

administration of Ervogastat, a diacylglycerol acyltransferase 2 (DGAT2) inhibitor, is intended

to mitigate this effect by inhibiting the final step of triglyceride synthesis.[1][3] While the

combination therapy showed efficacy in the MIRNA trial, the impact on the lipid profile requires

careful monitoring and further investigation in larger and longer-term studies to assess any

potential cardiovascular risk.[2]

Q3: Why was no clinically significant drug-drug interaction (DDI) observed in vivo between

Ervogastat and Clesacostat despite in vitro predictions?

A:In vitro studies indicated a potential for a drug-drug interaction, as Ervogastat is a substrate

and potential inducer of the cytochrome P450 3A (CYP3A) enzyme, while Clesacostat is a

potential time-dependent inhibitor of CYP3A.[4][5][6] However, a Phase 1 study in healthy adult

participants (NCT03534648) found no clinically meaningful pharmacokinetic (PK) drug

interaction when Ervogastat and Clesacostat were co-administered.[4][5][6] Specifically, the

systemic exposures of Ervogastat remained unchanged in the presence of Clesacostat, and

while there was a slight decrease in Clesacostat exposure when co-administered with

Ervogastat, it was not considered clinically significant.[5][6] This highlights the importance of in

vivo studies to confirm in vitro findings, as the complex interplay of metabolic pathways in a

whole organism can sometimes differ from predictions based on isolated enzyme assays.

Troubleshooting Guides
Guide 1: Interpreting Efficacy Results in NASH Clinical Trials

When evaluating the efficacy of Ervogastat, it is crucial to consider the specific endpoints of

the clinical trial.

Primary vs. Secondary Endpoints: The primary endpoint is the main result that is measured

to see if the treatment had an effect. In the MIRNA trial, this was a composite endpoint.[1]

Secondary endpoints provide additional information about the drug's effect.

Monotherapy vs. Combination Therapy: As seen with Ervogastat, the efficacy can differ

significantly when used alone versus in combination with another agent.[1] The rationale for
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combination therapy, such as targeting multiple pathways in a complex disease like MASH,

should be considered.[7][8]

Statistical Significance: Pay close attention to p-values and confidence intervals to determine

if the observed effects are statistically significant. For instance, in the MIRNA trial, the

improvement in fibrosis by one stage or more was not greater in any experimental group

compared with placebo.[1]

Guide 2: Managing Potential Metabolic Adverse Events in Preclinical Studies

Based on the clinical trial data for Ervogastat, researchers conducting preclinical studies

should be aware of potential metabolic adverse events.

Lipid Profile Monitoring: Given the observed undesirable lipid profile with the combination

therapy, it is advisable to include comprehensive lipid panel assessments in preclinical

models.[1][2]

Glucose Homeostasis: The most common adverse event in the MIRNA trial was "inadequate

control of diabetes".[1] Therefore, careful monitoring of glucose levels and insulin sensitivity

is recommended in animal models, especially those with a diabetic or pre-diabetic

phenotype.

Data Presentation
Table 1: Summary of Key Efficacy Endpoints from the Phase 2 MIRNA Trial
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Endpoint Placebo (n=34)
Ervogastat 150 mg
+ Clesacostat 5 mg
(n=35)

Ervogastat 300 mg
+ Clesacostat 10
mg (n=30)

Composite Primary

Endpoint
38% 66% 63%

MASH Resolution w/o

Worsening of Fibrosis

All experimental

groups showed

greater effects than

placebo

Improvement in

Fibrosis ≥1 Stage w/o

Worsening of MASH

Not greater than

placebo in any

experimental group

Data sourced from the MIRNA Phase 2 trial results as reported in the literature.[2]

Table 2: Summary of Key Adverse Events from the Phase 2 MIRNA Trial

Adverse
Event

Placebo
(n=34)

Ervogas
tat 25
mg
(n=35)

Ervogas
tat 75
mg
(n=48)

Ervogas
tat 150
mg
(n=42)

Ervogas
tat 300
mg
(n=31)

Ervogas
tat 150
mg +
Clesaco
stat 5
mg
(n=35)

Ervogas
tat 300
mg +
Clesaco
stat 10
mg
(n=30)

Inadequa

te control

of

diabetes

12% 17% 10% 7% 6% 6% 7%

Serious

Adverse

Events

3% 3% 10% 2% 13% 14% 7%
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Data represents the percentage of patients reporting the adverse event. Sourced from the

MIRNA Phase 2 trial results.[1]

Table 3: Summary of Pharmacokinetic Drug-Drug Interaction (DDI) Findings

Parameter In Vitro Prediction
In Vivo Finding (Phase 1
Study)

Ervogastat Metabolism
Primarily metabolized by

CYP3A.[4]

No meaningful differences in

systemic Ervogastat exposures

when administered alone or

with Clesacostat.[5][6]

Ervogastat as an Enzyme

Inducer

Potential inducer of CYP3A.[4]

[5]

Mean systemic Clesacostat

exposures decreased by 12-

19% when co-administered

with Ervogastat.[5][6]

Clesacostat as an Enzyme

Inhibitor

Potential time-dependent

inhibitor of CYP3A.[4][5]

No clinically meaningful PK

drug interaction observed.[4][5]

Experimental Protocols
Phase 2 MIRNA Trial (NCT04321031)

Objective: To assess the efficacy and safety of Ervogastat alone and in combination with

Clesacostat in adults with biopsy-confirmed MASH and fibrosis stage 2 or 3.[1]

Design: A randomized, double-blind, double-dummy, placebo-controlled, multicenter study.[1]

Population: Adults with biopsy-confirmed MASH and F2-F3 fibrosis.[1]

Intervention: Patients were randomized to receive various doses of Ervogastat
monotherapy, Ervogastat in combination with Clesacostat, or placebo for 48 weeks.[1]

Primary Endpoint: A composite endpoint of either MASH resolution without worsening of

fibrosis or improvement in fibrosis by at least one stage without worsening of MASH,

assessed by liver biopsy at week 48.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40753985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10870243/
https://pubmed.ncbi.nlm.nih.gov/38362827/
https://www.researchgate.net/publication/378260307_Investigation_of_pharmacokinetic_drug_interaction_between_clesacostat_and_DGAT2_inhibitor_ervogastat_in_healthy_adult_participants
https://pmc.ncbi.nlm.nih.gov/articles/PMC10870243/
https://pubmed.ncbi.nlm.nih.gov/38362827/
https://pubmed.ncbi.nlm.nih.gov/38362827/
https://www.researchgate.net/publication/378260307_Investigation_of_pharmacokinetic_drug_interaction_between_clesacostat_and_DGAT2_inhibitor_ervogastat_in_healthy_adult_participants
https://pmc.ncbi.nlm.nih.gov/articles/PMC10870243/
https://pubmed.ncbi.nlm.nih.gov/38362827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10870243/
https://pubmed.ncbi.nlm.nih.gov/38362827/
https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40753985/
https://pubmed.ncbi.nlm.nih.gov/40753985/
https://pubmed.ncbi.nlm.nih.gov/40753985/
https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40753985/
https://pubmed.ncbi.nlm.nih.gov/40753985/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Assessments: Liver biopsies at baseline and week 48, safety and tolerability monitoring,

and assessment of metabolic parameters.[1][9]

Phase 1 DDI Trial (NCT03534648)

Objective: To assess the safety and pharmacokinetic drug interactions following co-

administration of Clesacostat and Ervogastat in healthy participants.[4]

Design: A Phase 1, non-randomized, open-label, fixed-sequence trial.[5]

Population: Healthy adult participants.[4]

Intervention: The study consisted of two cohorts. In Cohort 1, participants received

Clesacostat alone followed by co-administration with Ervogastat. In Cohort 2, participants

received Ervogastat alone followed by co-administration with Clesacostat.[5]

Key Assessments: Pharmacokinetic profiles of both drugs were assessed at steady state

when given alone and in combination. Safety and tolerability were monitored throughout the

study.[4][5]
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Caption: Mechanism of action of Ervogastat and Clesacostat in the triglyceride synthesis

pathway.

Potential CYP3A-Mediated Drug-Drug Interaction
In Vivo Outcome

Ervogastat

CYP3A Enzyme

Substrate
(in vitro)

Inducer
(in vitro)

Clesacostat

Time-dependent
inhibitor (in vitro)

Metabolism
(in vitro)

No clinically meaningful
presence of Clesacostat.

Slight decrease in Clesacostat
exposure with Ervogastat.

Click to download full resolution via product page

Caption: In vitro predictions vs. in vivo findings for the DDI between Ervogastat and

Clesacostat.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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